molecular formula C13H24O2 B12955523 1,9-Di(oxiran-2-yl)nonane

1,9-Di(oxiran-2-yl)nonane

Cat. No.: B12955523
M. Wt: 212.33 g/mol
InChI Key: PYESIHQJIKZESS-UHFFFAOYSA-N
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Description

1,9-Di(oxiran-2-yl)nonane is an organic compound with the molecular formula C13H24O2 It is characterized by the presence of two oxirane (epoxide) rings attached to a nonane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,9-Di(oxiran-2-yl)nonane can be synthesized through the epoxidation of 1,9-decadiene. The reaction typically involves the use of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in a suitable solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale epoxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,9-Di(oxiran-2-yl)nonane undergoes various chemical reactions, including:

    Oxidation: The epoxide rings can be opened through oxidation reactions using reagents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Diols: Formed through the reduction of the epoxide rings.

    Substituted Epoxides: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1,9-Di(oxiran-2-yl)nonane has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Incorporated into polymer matrices to enhance mechanical properties and chemical resistance.

    Biological Studies: Investigated for its potential as a cross-linking agent in biomaterials and drug delivery systems.

    Industrial Applications: Used in the production of specialty chemicals and coatings

Mechanism of Action

The mechanism of action of 1,9-Di(oxiran-2-yl)nonane primarily involves the reactivity of its epoxide rings. These rings can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the nonane backbone .

Comparison with Similar Compounds

Similar Compounds

    1,6-Di(oxiran-2-yl)hexane: Similar structure with a shorter carbon chain.

    1,8-Di(oxiran-2-yl)octane: Similar structure with an intermediate carbon chain length.

    1,10-Di(oxiran-2-yl)decane: Similar structure with a longer carbon chain.

Uniqueness

1,9-Di(oxiran-2-yl)nonane is unique due to its specific carbon chain length, which influences its physical and chemical properties. The presence of two epoxide rings provides multiple reactive sites, making it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

2-[9-(oxiran-2-yl)nonyl]oxirane

InChI

InChI=1S/C13H24O2/c1(2-4-6-8-12-10-14-12)3-5-7-9-13-11-15-13/h12-13H,1-11H2

InChI Key

PYESIHQJIKZESS-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CCCCCCCCCC2CO2

Origin of Product

United States

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